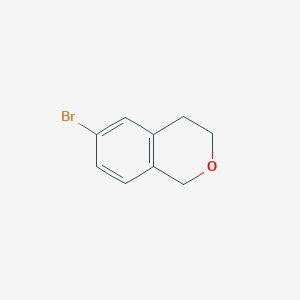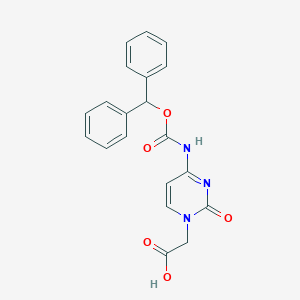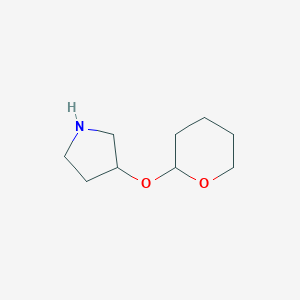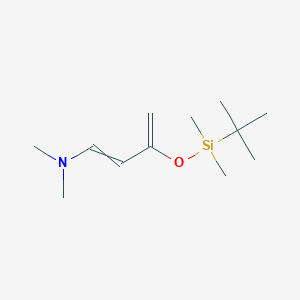
4-Propoxyphenylboronic acid
Übersicht
Beschreibung
4-Propoxyphenylboronic acid is a type of boronic acid that has the molecular formula C9H13BO3 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
4-Propoxyphenylboronic acid can be used as a reactant in the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst . It can also be used to prepare 1-phenoxy-4-(trifluoromethyl)benzene via oxidative trifluoromethylation using Chan-Lam-type reaction conditions .Molecular Structure Analysis
The molecular weight of 4-Propoxyphenylboronic acid is 180.01 . The ChemSpider ID for this compound is 3655350 .Chemical Reactions Analysis
Boronic acids, including 4-Propoxyphenylboronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
4-Propoxyphenylboronic acid is a solid at 20 degrees Celsius . It has a melting point of 126 degrees Celsius and is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reaction
4-Propoxyphenylboronic acid is used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboronic acids with organic halides .
Synthesis of Obovatol Derivatives
The compound is used in the synthesis of obovatol derivatives . These derivatives have been found to exhibit anti-platelet activity, which can be beneficial in the prevention of cardiovascular diseases .
3. Preparation of Bisaryl Substituted Thiazoles and Oxazoles 4-Propoxyphenylboronic acid is used in the preparation of bisaryl substituted thiazoles and oxazoles . These compounds are selective peroxisome proliferator-activated receptor δ (PPARδ) agonists . PPARδ is a nuclear receptor that plays a crucial role in lipid metabolism, inflammation, and other physiological processes .
Sensing Applications
Boronic acids, including 4-Propoxyphenylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Protein Manipulation and Modification
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labeling, protein manipulation, and modification . This makes 4-Propoxyphenylboronic acid a valuable tool in biochemical research .
Separation Technologies
Boronic acids, including 4-Propoxyphenylboronic acid, are used in separation technologies . They can interact with cis-diols, which are present in many biomolecules, allowing for the separation of these molecules in a sample .
Wirkmechanismus
Target of Action
4-Propoxyphenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, 4-Propoxyphenylboronic acid interacts with the palladium catalyst through a process called transmetalation . During this process, the boron atom in the boronic acid transfers its attached organic group (in this case, the 4-propoxyphenyl group) to the palladium atom . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of biologically and pharmacologically active molecules . The reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
It’s known that the stability of boronic acids like 4-propoxyphenylboronic acid can be influenced by factors such as ph and temperature . These factors can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of 4-Propoxyphenylboronic acid in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds, including biologically and pharmacologically active molecules .
Action Environment
The action of 4-Propoxyphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups . The reaction conditions, such as temperature, solvent, and the presence of a base, can significantly affect the efficiency of the reaction . Furthermore, the stability of boronic acids can be influenced by factors such as pH and temperature , which can affect the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including 4-Propoxyphenylboronic acid, are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Eigenschaften
IUPAC Name |
(4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,11-12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKFEJKZYHYKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403479 | |
| Record name | 4-Propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propoxyphenylboronic acid | |
CAS RN |
186497-67-6 | |
| Record name | 4-Propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propoxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)

![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)

![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)



![2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B65140.png)
![Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B65143.png)
